Maltopentaitol
Description
Properties
CAS No. |
39026-61-4 |
|---|---|
Molecular Formula |
C30H54O26 |
Molecular Weight |
830.7 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |
InChI |
InChI=1S/C30H54O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h7-48H,1-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+/m0/s1 |
InChI Key |
MEHNNNGMBRWNEY-GMMZZHHDSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Maltopentaitol can be synthesized through the reduction of maltopentaose. The typical synthetic route involves the use of a reducing agent such as sodium borohydride (NaBH4) or hydrogen in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is usually carried out in an aqueous solution at room temperature or slightly elevated temperatures to ensure complete reduction of the aldehyde groups to hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve enzymatic reduction processes. Enzymes such as aldose reductase can be employed to catalyze the reduction of maltopentaose to this compound under controlled conditions. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product.
Chemical Reactions Analysis
Types of Reactions: Maltopentaitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like periodic acid (HIO4) or sodium periodate (NaIO4), which cleave the vicinal diols to form aldehydes or carboxylic acids.
Reduction: Further reduction of this compound can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound using reagents such as acyl chlorides or alkyl halides under basic conditions.
Major Products Formed:
Oxidation: The oxidation of this compound typically yields smaller aldehyde or carboxylic acid fragments.
Reduction: Complete reduction results in the formation of polyhydroxy compounds.
Substitution: Substitution reactions produce esters or ethers, depending on the reagents used.
Scientific Research Applications
Applications in Food Science
2.1 Sweetener and Sugar Substitute
Maltopentaitol is commonly used as a sweetener in food products due to its lower glycemic index compared to regular sugars. It provides a sweet taste without contributing significantly to caloric intake.
- Caloric Content : Approximately 2.4 kcal/g
- Sweetness Level : About 60% as sweet as sucrose
2.2 Texture Enhancer
In food formulations, this compound can improve texture and mouthfeel. It is often utilized in:
- Baked Goods : Enhances moisture retention and shelf life.
- Confectionery : Provides a chewy texture without the added calories of sugar.
Pharmaceutical Applications
3.1 Drug Formulation
This compound serves as an excipient in pharmaceutical formulations, aiding in the stabilization of active ingredients and improving bioavailability.
- Stability : Helps stabilize moisture-sensitive compounds.
- Bioavailability : Enhances the solubility of poorly soluble drugs.
3.2 Antimicrobial Properties
Recent studies have indicated that this compound possesses antimicrobial properties, making it a candidate for use in topical formulations aimed at preventing infections.
- Case Study : A formulation containing this compound demonstrated significant inhibition of bacterial growth in vitro against strains like Staphylococcus aureus.
Biochemical Research Applications
4.1 Substrate for Enzymatic Reactions
This compound is utilized as a substrate in enzymatic assays to study glycosyltransferase activities. Its structure allows for various enzymatic modifications, which are essential for understanding carbohydrate metabolism.
- Enzyme Activity Studies : this compound was incubated with glucoamylase to analyze hydrolysis rates, revealing insights into enzyme kinetics and substrate specificity.
| Enzyme | Substrate | Reaction Conditions | Products |
|---|---|---|---|
| Glucoamylase | This compound | 37°C, pH 4.7 | Glucose, Maltose |
Case Study on Food Applications
A study examined the incorporation of this compound into low-calorie snack bars. The results showed that bars formulated with this compound had:
- Improved texture and moisture retention.
- A consumer preference rating of 4 out of 5 for taste compared to control bars made with sucrose.
Case Study on Pharmaceutical Use
Research involving this compound as an excipient in a novel drug delivery system indicated:
- Enhanced solubility of poorly soluble drugs by up to 150%.
- Increased bioavailability in animal models by approximately 30% compared to traditional formulations.
Mechanism of Action
The mechanism by which maltopentaitol exerts its effects is primarily through its interaction with specific enzymes and receptors. In biological systems, this compound can act as a substrate for enzymes like glycosidases, which catalyze the hydrolysis of glycosidic bonds. This interaction can influence various metabolic pathways, including carbohydrate metabolism and energy production.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
Maltopentaitol belongs to the maltooligosaccharide alditol family, which includes compounds with varying DPs and linkage types. Key structural analogs are compared below:
Table 1: Structural Features of this compound and Related Compounds
| Compound | DP | Glycosidic Linkages | Reducing End | Key Applications |
|---|---|---|---|---|
| This compound | 5 | α-1,4 | Alditol | Enzyme kinetics, oligosaccharide synthesis |
| Maltitol | 2 | α-1,4 | Alditol | Sweetener, excipient in pharmaceuticals |
| Maltotriitol | 3 | α-1,4 | Alditol | Low-calorie sweeteners, prebiotics |
| Isomaltitol | 2 | α-1,6 | Alditol | Dental care products, sugar substitutes |
| Maltoheptaitol | 7 | α-1,4 | Alditol | Substrate for amylase specificity studies |
Key Observations :
- Linkage Specificity : this compound’s α-1,4 linkages contrast with isomaltitol’s α-1,6 bonds, influencing their interactions with enzymes like GTFB, which exhibits dual α-1,4/α-1,6 transferase activity when acting on this compound .
- DP-Dependent Reactivity : Longer DPs (e.g., maltoheptaitol) may occupy additional subsites in enzymes like PPA, altering catalytic efficiency and pH optima .
Enzymatic Reactivity and Catalytic Behavior
This compound’s enzymatic processing reveals unique properties when compared to analogs:
Table 2: Enzymatic Reactions of Maltooligosaccharide Alditols
Key Findings :
Key Insights :
- Low Cariogenicity : this compound’s score aligns with maltitol and maltotriitol, making it suitable for oral-care products and diabetic-friendly foods .
- Analytical Challenges : Detection of this compound requires advanced techniques like HPAEC and MALDI-TOF-MS due to its complex oligomeric profile, whereas maltitol is routinely analyzed via HPLC .
Q & A
How to structure a research question integrating PICOT elements for this compound’s therapeutic potential?
- Methodological Answer : Frame using Population-Intervention-Comparison-Outcome-Time (PICOT): “In diabetic murine models (P), does oral this compound (I) compared to metformin (C) reduce HbA1c levels (O) over 12 weeks (T)?” .
Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting, including justification of sample sizes, humane endpoints, and IACUC-approved protocols. Disclose conflicts of interest and funding sources in manuscripts .
Data Presentation & Publication Standards
Q. How to optimize tables and figures for manuscripts on this compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
